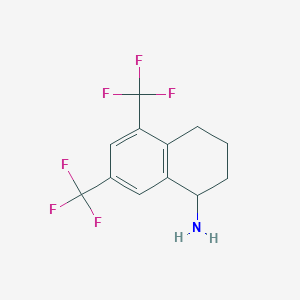
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 2,6-dimethylphenyl groups and a chlorine atom attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the 2,6-dimethylphenyl groups. The reaction is usually performed under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyanuric chloride and 2,6-dimethylaniline are fed into a reactor along with a base. The reaction mixture is then heated to the desired temperature to achieve the substitution reaction. The product is subsequently purified through crystallization or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of partially or fully reduced triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted triazine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized triazine derivatives.
Reduction Products: Reduced triazine derivatives.
科学研究应用
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Employed in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the nature of the substituents. The triazine ring can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets can vary based on the specific application and the derivatives formed from the compound.
相似化合物的比较
Similar Compounds
2-Chloro-4,6-diphenyl-1,3,5-triazine: Similar structure but with phenyl groups instead of 2,6-dimethylphenyl groups.
2-Chloro-4,6-bis(2,4,6-trimethylphenyl)-1,3,5-triazine: Contains trimethylphenyl groups instead of dimethylphenyl groups.
Uniqueness
2-Chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine is unique due to the presence of the 2,6-dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these groups can lead to different properties compared to other triazine derivatives, making it a valuable compound for various research applications.
属性
分子式 |
C19H18ClN3 |
|---|---|
分子量 |
323.8 g/mol |
IUPAC 名称 |
2-chloro-4,6-bis(2,6-dimethylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C19H18ClN3/c1-11-7-5-8-12(2)15(11)17-21-18(23-19(20)22-17)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChI 键 |
ZTZSJCYPRXIRLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)C2=NC(=NC(=N2)Cl)C3=C(C=CC=C3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


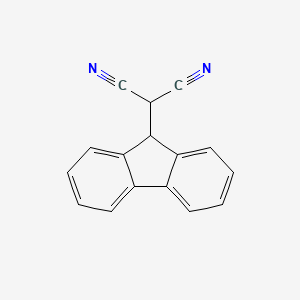
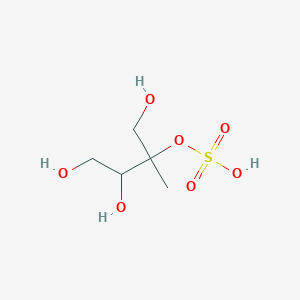
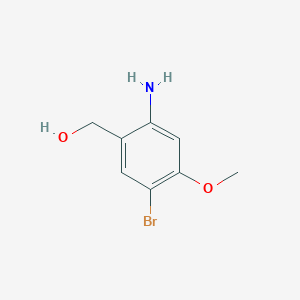
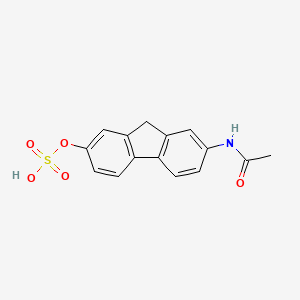

![2-[(6-Oxo-1,6-dihydropyrimidin-1-yl)methyl]prop-2-enoic acid](/img/structure/B15251750.png)
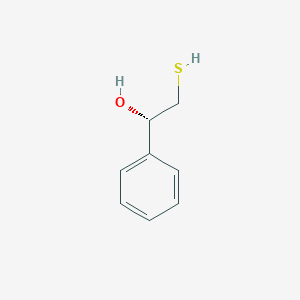
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)

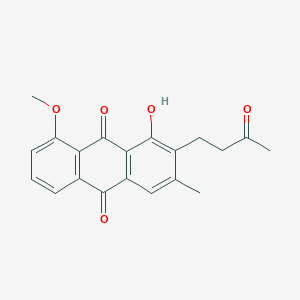
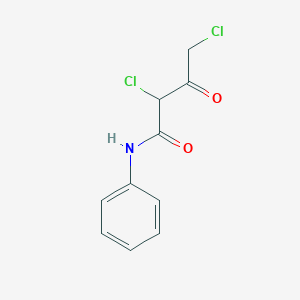
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

